molecular formula C17H12F3N3O B13555084 1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea

1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea

Cat. No.: B13555084
M. Wt: 331.29 g/mol
InChI Key: MUKIANILVVLQKF-UHFFFAOYSA-N
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Description

1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea, commonly referred to as TQ-6, is a novel urea-based compound that exhibits significant biological activities. It belongs to the class of quinoline derivatives, which are widely studied for their therapeutic potential against various diseases, such as cancer, inflammation, and infectious diseases.

Preparation Methods

The synthesis of 1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)quinoline-7-amine with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the trifluoromethyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for diseases such as cancer and infectious diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea involves its interaction with specific molecular targets. The compound’s urea functionality allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

In biological systems, this compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines. It may also interfere with the replication of certain pathogens, contributing to its antimicrobial properties .

Comparison with Similar Compounds

1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure but different substituents.

    Quinacrine: Another antimalarial with a different substitution pattern on the quinoline ring.

    Fluoroquinolones: A class of antibiotics that also contain a quinoline core but with different functional groups.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C17H12F3N3O

Molecular Weight

331.29 g/mol

IUPAC Name

1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea

InChI

InChI=1S/C17H12F3N3O/c18-17(19,20)12-8-11-6-7-14(9-15(11)21-10-12)23-16(24)22-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24)

InChI Key

MUKIANILVVLQKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=NC=C(C=C3C=C2)C(F)(F)F

Origin of Product

United States

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